molecular formula C12H22N2O3 B13345161 tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate

tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate

Cat. No.: B13345161
M. Wt: 242.31 g/mol
InChI Key: KGTOBWQOXGTKBQ-UHFFFAOYSA-N
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Description

tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate is a heterocyclic compound with a unique bicyclic structure. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate typically involves the reaction of tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction parameters and ensure consistency in production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate
  • tert-Butyl 4-oxo-8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate

Uniqueness

tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate is unique due to its specific bicyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various research applications .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-5-4-9-7-16-8-10(6-14)13-9/h9-10,13H,4-8H2,1-3H3

InChI Key

KGTOBWQOXGTKBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2COCC(C1)N2

Origin of Product

United States

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